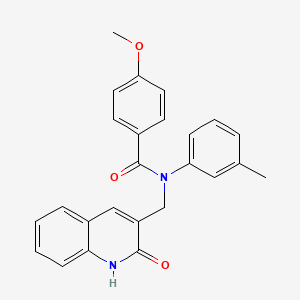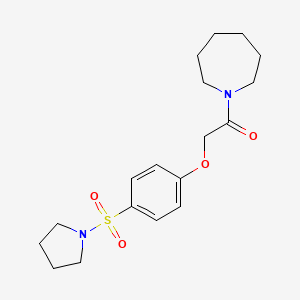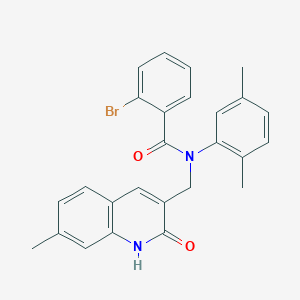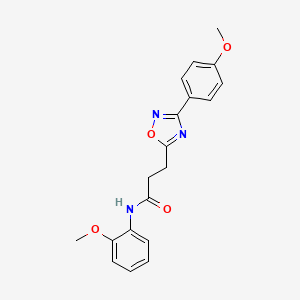
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTOB is a small molecule inhibitor of the enzyme 15-lipoxygenase (15-LOX) that is involved in the biosynthesis of inflammatory mediators.
Mécanisme D'action
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its pharmacological effects by inhibiting the activity of 15-LOX, which is involved in the biosynthesis of inflammatory mediators. By inhibiting 15-LOX, this compound reduces the production of leukotrienes and lipoxins, which are potent mediators of inflammation and oxidative stress. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models of inflammation and oxidative stress. It has been shown to reduce the production of inflammatory mediators such as leukotrienes and lipoxins, as well as oxidative stress markers such as reactive oxygen species and lipid peroxidation products. This compound has also been shown to improve endothelial function and reduce atherosclerotic plaque formation in animal models of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for 15-LOX inhibition, as well as its stability and solubility in various media. However, this compound also has some limitations, including its relatively high cost and limited availability, as well as its potential toxicity and off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, including its potential therapeutic applications in various diseases involving inflammation and oxidative stress. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, as well as its potential side effects and toxicity. Additionally, the development of more potent and selective inhibitors of 15-LOX may lead to the discovery of new therapeutic agents for the treatment of inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process that involves the reaction of 4-acetamidophenylhydrazine with m-tolylglyoxal followed by cyclization with acetic anhydride to form the oxadiazole ring. The resulting compound is then subjected to a series of reactions to introduce the butanamide side chain. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases involving inflammation and oxidative stress. It has been shown to inhibit the activity of 15-LOX, which is involved in the biosynthesis of inflammatory mediators such as leukotrienes and lipoxins. This compound has been tested in various preclinical models of inflammation and oxidative stress, including atherosclerosis, ischemic stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-5-3-6-16(13-14)21-24-20(28-25-21)8-4-7-19(27)23-18-11-9-17(10-12-18)22-15(2)26/h3,5-6,9-13H,4,7-8H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHOKZGDPTWGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)












